molecular formula C10H11FN4 B1464949 (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1249794-30-6

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1464949
CAS No.: 1249794-30-6
M. Wt: 206.22 g/mol
InChI Key: PVJGRFTWCUENQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that features a triazole ring substituted with a fluorobenzyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of 3-fluorobenzyl azide: This can be achieved by reacting 3-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The 3-fluorobenzyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding triazole ketones or aldehydes.

    Reduction: Formation of triazole amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Materials Science: It is utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-fluorobenzyl)pyrrolidin-3-yl)methanamine
  • (1-(3-fluorobenzyl)piperazine)
  • 4-fluorobenzylamine

Uniqueness

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the fluorobenzyl group enhances its stability and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGRFTWCUENQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.